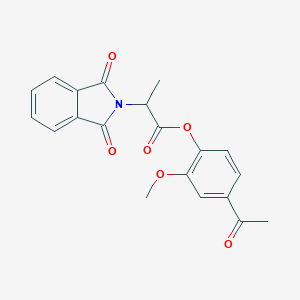
4-acetyl-2-methoxyphenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-acetyl-2-methoxyphenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate is a complex organic compound with the molecular formula C20H17NO6 and a molecular weight of 367.4 g/mol. This compound features a unique structure that includes an acetyl group, a methoxyphenyl group, and an isoindolinone moiety, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-2-methoxyphenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate typically involves organic synthesis techniques. One common method includes the cyclization reaction of isoindolinone with a suitable ester . The reaction conditions often involve the use of organic solvents such as ethanol or dimethylformamide, and the process may require specific temperature and pH conditions to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially incorporating continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
4-acetyl-2-methoxyphenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could produce a more saturated molecule with fewer double bonds .
科学研究应用
4-acetyl-2-methoxyphenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-acetyl-2-methoxyphenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved could include inhibition of acetylcholinesterase and beta-secretase, making it a potential candidate for treating neurodegenerative diseases like Alzheimer’s .
相似化合物的比较
Similar Compounds
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative of thalidomide with enhanced anticancer activity.
Pomalidomide: Another thalidomide derivative used in cancer therapy.
Uniqueness
4-acetyl-2-methoxyphenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
属性
分子式 |
C20H17NO6 |
|---|---|
分子量 |
367.4g/mol |
IUPAC 名称 |
(4-acetyl-2-methoxyphenyl) 2-(1,3-dioxoisoindol-2-yl)propanoate |
InChI |
InChI=1S/C20H17NO6/c1-11(21-18(23)14-6-4-5-7-15(14)19(21)24)20(25)27-16-9-8-13(12(2)22)10-17(16)26-3/h4-11H,1-3H3 |
InChI 键 |
ZBTNOACUEZNVOJ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)OC1=C(C=C(C=C1)C(=O)C)OC)N2C(=O)C3=CC=CC=C3C2=O |
规范 SMILES |
CC(C(=O)OC1=C(C=C(C=C1)C(=O)C)OC)N2C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(3-chloro-2-butenyl)-3-methyl-8-[(2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B404113.png)
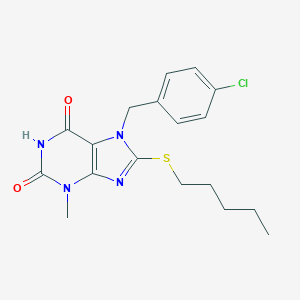
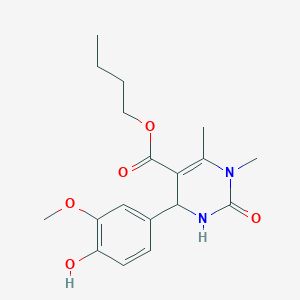
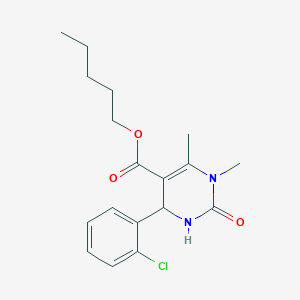
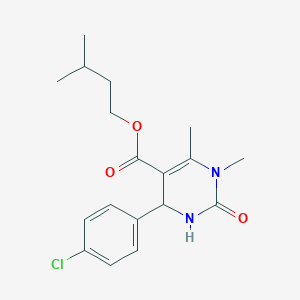
![4-(2-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B404121.png)
![4-[2-(benzyloxy)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B404124.png)
![8-{[(2-chlorophenyl)methyl]sulfanyl}-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B404126.png)
![4-ethoxy-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B404127.png)
![4-ethoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B404128.png)
![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide](/img/structure/B404129.png)
![ethyl 3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoate](/img/structure/B404133.png)

![3-[5-(3,4-Dichlorophenyl)-2-furyl]-1-(4-fluorophenyl)-2-propen-1-one](/img/structure/B404135.png)
